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Compound of Interest

Compound Name:
Methyl 4-amino-2,6-

dimethylbenzoate

Cat. No.: B3155381 Get Quote

Methyl 4-amino-2,6-dimethylbenzoate (C₁₀H₁₃NO₂) is an ester derivative of benzoic acid,

featuring an amine group at the 4-position and two methyl groups flanking the ester

functionality at the 2- and 6-positions.[1][2] This ortho-dimethyl substitution pattern sterically

hinders the methyl ester group, which can influence its reactivity in comparison to less

substituted analogues. The primary amino group, para to the ester, is a key site for a wide

range of chemical transformations.

Caption: 2D Structure of Methyl 4-amino-2,6-dimethylbenzoate.

A summary of its key physicochemical properties is presented below. These parameters are

crucial for designing reaction conditions, selecting appropriate solvents, and planning

purification strategies.
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Property Value Source(s)

CAS Number 79909-92-5 [1][2][3]

Molecular Formula C₁₀H₁₃NO₂ [1][2][4]

Molecular Weight 179.22 g/mol [1][2][4]

Boiling Point 307.5 ± 37.0 °C (Predicted) [5]

Topological Polar Surface Area

(TPSA)
52.32 Å² [4]

LogP (Octanol-Water Partition) 1.672 (Predicted) [4]

Proposed Synthesis and Purification
While specific, peer-reviewed synthetic procedures for Methyl 4-amino-2,6-dimethylbenzoate
are not extensively published, a robust and logical pathway can be designed based on

fundamental organic transformations. A common and effective strategy for preparing aromatic

amines is the reduction of the corresponding nitro compound. This precursor, Methyl 4-nitro-

2,6-dimethylbenzoate, can be synthesized from 2,6-dimethylbenzoic acid through sequential

esterification and nitration.

The final, critical step is the selective reduction of the nitro group. Catalytic hydrogenation is the

method of choice for this transformation due to its high efficiency, clean conversion, and the

generation of water as the only byproduct.
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Caption: Workflow for the Catalytic Hydrogenation of the Nitro Precursor.
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Protocol 2.1: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of Methyl 4-nitro-2,6-dimethylbenzoate. The choice of a

palladium on carbon (Pd/C) catalyst is based on its proven efficacy in nitro group reductions

without affecting other reducible functionalities like the ester group under these conditions.

Materials:

Methyl 4-nitro-2,6-dimethylbenzoate (1.0 eq)

10% Palladium on Carbon (Pd/C) (5-10 mol%)

Ethanol or Ethyl Acetate (solvent)

Hydrogen (H₂) gas (balloon or cylinder)

Celite® or another filter aid

Procedure:

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the starting

nitro-ester (1.0 eq) in a sufficient volume of ethanol. The solvent choice is critical; ethanol is

an excellent solvent for both the starting material and the product, facilitating a

homogeneous reaction.

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere

(e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. For larger-

scale reactions, a Parr hydrogenation apparatus is recommended for safety and pressure

control. Evacuate the flask and backfill with hydrogen three times to ensure a complete H₂

atmosphere.

Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS), observing the disappearance of the starting material spot.
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Work-up: Upon completion, carefully purge the flask with nitrogen to remove excess

hydrogen. The palladium catalyst is pyrophoric and must be handled with care. Filter the

reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with

additional solvent to ensure complete recovery of the product.

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield

the crude product.

Protocol 2.2: Purification by Column Chromatography
The crude product can be purified to high homogeneity using silica gel column

chromatography.[6] The polarity of the eluent system is chosen to provide good separation

between the desired product and any non-polar impurities or residual starting material.

Procedure:

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar

solvent like hexane.

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto

the top of the packed column.

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The

polarity should be gradually increased (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the

more polar product. The separation is driven by the differential partitioning of components

between the stationary (silica) and mobile phases; the polar amino group of the product has

a strong affinity for the silica gel.

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing

the pure product.

Final Concentration: Combine the pure fractions and remove the solvent under reduced

pressure to afford the purified Methyl 4-amino-2,6-dimethylbenzoate.

Analytical Characterization Framework
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Confirming the identity and purity of the synthesized compound is a non-negotiable step. The

following spectroscopic methods provide a self-validating system for structural confirmation.

The data presented are predicted values based on the known effects of the constituent

functional groups.

Technique Expected Observations

¹H NMR

δ (ppm) ~6.4-6.6: Singlet, 2H (Aromatic H3, H5).

δ ~4.0-4.5: Broad singlet, 2H (NH₂). δ ~3.8:

Singlet, 3H (OCH₃). δ ~2.2: Singlet, 6H (2 x Ar-

CH₃).

¹³C NMR

δ (ppm) ~168-170: Carbonyl (C=O). δ ~145-

150: Aromatic C-NH₂. δ ~135-140: Aromatic C-

CH₃. δ ~125-130: Aromatic C-COOCH₃. δ ~112-

115: Aromatic C-H. δ ~52: Methoxy (OCH₃). δ

~18-20: Methyl (Ar-CH₃).

FTIR

ν (cm⁻¹) ~3450-3300: N-H stretch (doublet for

primary amine). ~3050: Aromatic C-H stretch.

~2950: Aliphatic C-H stretch. ~1700: C=O

stretch (ester). ~1620: N-H bend. ~1250: C-O

stretch (ester).

Mass Spec (EI)
m/z 179: Molecular ion (M⁺). m/z 148: [M -

OCH₃]⁺. m/z 120: [M - COOCH₃]⁺.

Reactivity Profile and Synthetic Potential
The utility of Methyl 4-amino-2,6-dimethylbenzoate as a synthetic intermediate stems from

the reactivity of its two primary functional groups: the nucleophilic aromatic amine and the

electrophilic ester. This duality allows it to serve as a linchpin in the assembly of more complex

molecules.
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Caption: Potential Reaction Pathways for the Title Compound.

Amine-Directed Reactions: The amino group can undergo acylation to form amides,

diazotization to yield diazonium salts (precursors for Sandmeyer-type reactions), and

alkylation to produce secondary or tertiary amines.

Ester-Directed Reactions: The methyl ester can be hydrolyzed under acidic or basic

conditions to the corresponding carboxylic acid or converted to an amide via aminolysis.

The true value of this reagent is demonstrated by analogy to similar structures. For instance,

the related compound Methyl 4-aminobenzoate is a key component in the total synthesis of

complex natural products like the guanidine alkaloids (±)-martinelline and (±)-martinellic acid.[7]

[8] This highlights the potential for Methyl 4-amino-2,6-dimethylbenzoate to serve as a
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foundational piece in constructing novel bioactive compounds where the specific substitution

pattern is desired for tuning steric or electronic properties.

Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 79909-92-5 is not widely available, a reliable

safety profile can be inferred from structurally analogous compounds such as Methyl 4-amino-

2-methylbenzoate and other aminobenzoate esters.[1][9]

Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious

eye irritation.[9]

Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear

appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.[10]

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents, strong acids, and strong bases.[10]

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled,

move to fresh air. If ingested, seek immediate medical attention.[1][10]

Conclusion
Methyl 4-amino-2,6-dimethylbenzoate is a valuable, albeit not extensively documented,

chemical intermediate. Its defining features—a reactive primary amine and a sterically

influenced ester group—make it a compelling building block for targeted synthesis. By applying

established principles of organic chemistry, researchers can reliably synthesize, purify, and

characterize this compound, unlocking its potential for application in pharmaceutical

development, materials science, and fine chemical manufacturing. This guide provides the

foundational knowledge and procedural logic necessary for its effective and safe utilization in

the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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